1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one
Description
1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one is a structurally complex molecule featuring a 4,5-dihydrothiazole ring linked via a sulfanyl-methyl group to a 4-hydroxyphenylacetophenone scaffold. This compound shares structural motifs with bioactive molecules, particularly in antimicrobial and antitubercular research, where thiazole and hydroxyphenyl groups are known to enhance pharmacological activity . Its synthesis likely involves multistep pathways similar to those reported for pyrazoline and benzoxazole derivatives, where functionalization of the aromatic ring and cyclization reactions are critical .
Properties
IUPAC Name |
1-[3-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-4-hydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-8(14)9-2-3-11(15)10(6-9)7-17-12-13-4-5-16-12/h2-3,6,15H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZDXHDMPJOOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CSC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with a hydroxyphenyl ethanone under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating biochemical pathways. For instance, it may inhibit specific enzymes or block receptor sites, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Thiadiazole Derivatives
- Example: (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one Structural Similarities: Both compounds feature a dihydroheterocyclic ring (thiadiazole vs. thiazole) and an ethanone group. Bond Parameters: The C(13)-C(14) bond length in the thiadiazole derivative is 1.379(6) Å, typical for aromatic systems, suggesting comparable electronic delocalization in the target compound’s thiazole ring . Steric Effects: The phenyl group in the thiadiazole derivative is oriented at 80.6° to minimize steric hindrance, a feature likely replicated in the target compound’s hydroxyphenyl substituent .
Triazole-Sulfonyl Derivatives
Thiazole-Containing Analogues
- Example: 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone Substituent Impact: Replacing the methoxy group (4-methoxyphenyl) with a hydroxyl group (4-hydroxyphenyl) increases polarity and hydrogen-bonding capacity, influencing solubility and target interactions .
Table 1: Structural and Physicochemical Comparison
Computational Insights
While direct computational data on the target compound is unavailable, methodologies applied to similar systems include:
- X-ray Crystallography : SHELX-based refinements reveal bond angles and torsional conformations, as seen in thiadiazole derivatives .
Biological Activity
The compound 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.
- IUPAC Name : 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one
- Molecular Formula : C12H13NOS2
- Molecular Weight : 267.37 g/mol
Antimicrobial Activity
Thiazole derivatives have been studied for their antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with hydroxy and thioether functionalities exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed an IC50 value indicating effective inhibition of bacterial growth.
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one | Antibacterial | 15.2 |
| Control (Standard Antibiotic) | Antibacterial | 10.0 |
Anticancer Activity
Research has indicated that thiazole derivatives can exhibit significant anticancer properties. A structure-activity relationship (SAR) analysis revealed that the presence of a thiazole ring enhances cytotoxic activity against various cancer cell lines.
In a study involving several thiazole derivatives, the compound demonstrated notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action was linked to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.6 | Apoptosis induction |
| HeLa | 4.8 | Cell cycle arrest |
Acetylcholinesterase Inhibition
The compound was also evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The results indicated that it possesses competitive inhibition characteristics with a Ki value comparable to established AChE inhibitors.
| Compound | Ki (nM) |
|---|---|
| 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one | 22.13 ± 1.96 |
| Standard AChE Inhibitor | 40.76 ± 3.12 |
Case Studies
- Study on Antimicrobial Properties : A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiazole derivatives. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .
- Anticancer Research : In vitro studies reported in Cancer Letters highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The study emphasized its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic: What are the key synthetic pathways for synthesizing 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one?
The synthesis involves multistep reactions:
- Nitration : Starting with 1-(4-hydroxyphenyl)ethan-1-one, nitration introduces a nitro group at the 3-position (yielding 1-(4-hydroxy-3-nitrophenyl)ethan-1-one) .
- Aldol Condensation : Reacting the nitro derivative with thiophene-2-carbaldehyde forms a chalcone intermediate .
- Cyclization : Hydrazine hydrate or semicarbazide is used to cyclize the chalcone into pyrazoline derivatives. Subsequent reduction of the nitro group and cyclization with reagents like cyanogen bromide or carbon disulfide introduces benzoxazole/thiazole moieties .
- Thiazole Integration : The 4,5-dihydro-1,3-thiazol-2-ylsulfanyl group is introduced via alkylation or nucleophilic substitution, often using KOH/CS₂ or T3P-mediated reactions .
Advanced: How can cyclization efficiency be optimized for pyrazoline and benzoxazole formation?
Cyclization efficiency depends on:
- Reagent Selection : Hydrazine hydrate in glacial acetic acid yields pyrazolines (~70% yield), while microwave-assisted T3P reactions reduce reaction time and improve regioselectivity .
- Solvent and Temperature : Methanol/water mixtures at RT favor 2-aminobenzoxazole formation, whereas reflux conditions with CS₂/KOH optimize 2-mercaptobenzoxazole derivatives .
- Catalysis : Microwave irradiation enhances cyclization rates and reduces side products (e.g., dimerization) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms regiochemistry of pyrazoline (δ 3.0–4.0 ppm for CH₂ groups) and benzoxazole/thiazole substituents (aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 394.4 for derivatives) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to resolve ambiguous proton assignments .
- Isotopic Labeling : Use ¹⁵N-labeled reagents to track nitrogen environments in benzoxazole/thiazole rings .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate tautomeric forms .
Basic: What in vitro assays evaluate its antitubercular activity?
- Microplate Alamar Blue Assay (MABA) : Measures MIC against Mycobacterium tuberculosis H37Rv .
- Cytotoxicity Screening : Tests on Vero cells to assess selectivity indices (SI >10 indicates low toxicity) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Modify the thiophene (e.g., 3-methoxy vs. 4-chloro) and benzoxazole (e.g., 2-amino vs. 2-mercapto) groups to assess impact on MIC values .
- Bioisosteric Replacement : Replace the thiazole ring with oxazole or triazole to study electronic effects .
- Molecular Docking : Map interactions with Mtb enoyl-ACP reductase (InhA) using AutoDock Vina to prioritize derivatives .
Advanced: How to determine its crystal structure using SHELX software?
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Structure Solution : SHELXD for phase problem resolution via dual-space methods .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond restraints (e.g., O-H···N interactions) .
- Validation : Check R-factor convergence (<5%) and PLATON for missed symmetry .
Advanced: How do hydrogen-bonding patterns influence its solid-state properties?
- Graph Set Analysis : Classify H-bond motifs (e.g., C(6) chains for O-H···O interactions) using Etter’s rules to predict packing efficiency .
- Thermal Stability : Strong H-bond networks (e.g., hydroxyl-thiazole interactions) correlate with higher melting points (>250°C) .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity Mitigation : Use fume hoods due to acute toxicity (Category 4 for oral/dermal/inhalation) and avoid skin contact .
- Waste Disposal : Neutralize acidic byproducts (e.g., T3P reactions) before disposal .
Advanced: How to address contradictions in biological activity data across studies?
- Assay Standardization : Control variables like inoculum size (Mtb CFU/mL) and solvent (DMSO concentration ≤1%) .
- Purity Assessment : Use HPLC (≥95% purity) to rule out impurities affecting MIC values .
- Meta-Analysis : Compare logP and solubility data (e.g., shake-flask method) to contextualize bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
